molecular formula C14H13N4+ B1617333 Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)- CAS No. 35472-85-6

Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)-

Cat. No.: B1617333
CAS No.: 35472-85-6
M. Wt: 237.28 g/mol
InChI Key: NAAZRWOXBIIYRD-UHFFFAOYSA-N
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Description

Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)- is a diazonium compound known for its vibrant color and utility in various chemical reactions. It is often used in the synthesis of azo dyes, which are widely employed in textile and other industries due to their bright and stable colors .

Properties

IUPAC Name

2-methyl-4-[(2-methylphenyl)diazenyl]benzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N4/c1-10-5-3-4-6-14(10)18-17-12-7-8-13(16-15)11(2)9-12/h3-9H,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAZRWOXBIIYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)[N+]#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067924
Record name C.I. Azoic Diazo Component 4
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Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35472-85-6
Record name Fast Garnet GBC
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Record name 2-Methyl-4-((2-methylphenyl)azo)benzenediazonium
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Record name Benzenediazonium, 2-methyl-4-[2-(2-methylphenyl)diazenyl]-
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Record name C.I. Azoic Diazo Component 4
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenediazonium, 2-methyl-4-[2-(2-methylphenyl)diazenyl]
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Record name 2-METHYL-4-((2-METHYLPHENYL)AZO)BENZENEDIAZONIUM
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Preparation Methods

Starting Materials

Diazotization Procedure

  • Dissolve the aromatic primary amine (e.g., 2-methyl-4-aminobenzene) in dilute hydrochloric acid.
  • Cool the solution to 0–5 °C using an ice-water bath to stabilize the diazonium salt.
  • Add a cold aqueous solution of sodium nitrite dropwise with stirring to generate the benzenediazonium salt in situ.
  • Maintain the temperature strictly below 5 °C to prevent decomposition of the diazonium ion.

Azo Coupling Reaction

  • Prepare an alkaline solution of the coupling component (e.g., 2-methylphenyl derivative with electron-rich aromatic sites).
  • Slowly add the freshly prepared diazonium salt solution to the coupling component under stirring at 0–5 °C.
  • The azo coupling proceeds rapidly, often indicated by the formation of a colored precipitate.
  • Stir the reaction mixture for an additional 5–10 minutes at low temperature to ensure completion.

Isolation and Purification

  • Filter the precipitated azo compound by suction filtration.
  • Wash the solid with cold water to remove impurities.
  • Dry under vacuum or in a desiccator for 1–2 days to obtain the pure azo compound.

Reaction Conditions and Parameters

Parameter Typical Condition Notes
Temperature (Diazotization) 0–5 °C Critical to maintain diazonium salt stability
Acid Medium Concentrated HCl Provides acidic environment for diazotization
Sodium Nitrite Stoichiometric, aqueous solution Generates nitrous acid in situ
Coupling Medium Alkaline aqueous solution (NaOH) Enhances nucleophilicity of coupling partner
Reaction Time Diazotization: 5 min; Coupling: 5–10 min Ensures complete conversion
Stirring Continuous during addition and coupling Ensures homogeneity

Research Findings and Analytical Data

  • The diazonium salt intermediate is typically pale grey and slightly turbid, indicating successful formation.
  • The azo coupling product precipitates as a brick-red solid or colored precipitate depending on substituents.
  • Yields are generally high (>80%) when reaction conditions are optimized.
  • Melting point and spectral data (UV-Vis, IR, NMR) confirm the azo structure and substitution pattern.
  • The azo bond (-N=N-) exhibits characteristic absorption in the visible region, confirming dye formation.

Alternative and Advanced Methods

While the classical diazotization and coupling remain the gold standard, other methods have been explored:

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome
1. Diazotization 2-methyl-4-aminobenzene + NaNO2 + HCl, 0–5 °C Formation of 2-methyl-4-benzenediazonium salt
2. Preparation of coupling component 2-methylphenyl aromatic compound in alkaline solution Activated nucleophile for coupling
3. Coupling reaction Slow addition of diazonium salt to coupling component at 0–5 °C Formation of azo bond, precipitation of product
4. Isolation Filtration, washing, drying Pure Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)-

Chemical Reactions Analysis

Electrochemical Functionalization of Copper Catalysts

This compound is used to modify copper electrodes via galvanostatic deposition. Key parameters include:

ParameterValue/DetailsSource
Diazonium concentration3 mM in water/organic solvent (e.g., ethanol)
Current density0.75 mA/cm²
TemperatureRoom temperature (15–30°C)
Reaction time100 seconds

Mechanism : The diazonium ion undergoes single-electron reduction at the copper surface, releasing N₂ gas and forming a covalent bond between the aromatic system and the copper atom. This functionalization enhances catalytic activity for applications like CO₂ reduction .

Substitution Reactions

The diazonium group participates in nucleophilic substitution, replacing -N₂⁺ with other groups:

Hydroxylation

Warming the compound in aqueous solution yields phenol derivatives via hydrolysis:
Ar-N2++H2OAr-OH+N2+H+\text{Ar-N}_2^+ + \text{H}_2\text{O} \rightarrow \text{Ar-OH} + \text{N}_2 \uparrow + \text{H}^+

  • Conditions : Mild heating (40–60°C) in acidic medium .

  • Product : Substituted phenol with retained azo linkage.

Iodination

Treatment with cold KI solution replaces -N₂⁺ with iodine:
Ar-N2++IAr-I+N2\text{Ar-N}_2^+ + \text{I}^- \rightarrow \text{Ar-I} + \text{N}_2 \uparrow

  • Conditions : 0–5°C, yielding iodinated aromatic compounds .

Coupling Reactions

The diazonium ion acts as an electrophile in azo coupling reactions with electron-rich aromatics:

Example : Reaction with sodium phenoxide forms extended azo dyes:
Ar-N2++Ph-OAr-N=N-Ph-OH\text{Ar-N}_2^+ + \text{Ph-O}^- \rightarrow \text{Ar-N=N-Ph-OH}

  • Conditions : Ice-cooled alkaline solution (pH 10–12) .

  • Product : Orange-red precipitate with enhanced conjugation .

Thermal and Photolytic Decomposition

Unstable under heat/light, the compound decomposes to release N₂ gas:
Ar-N2+Ar+N2\text{Ar-N}_2^+ \rightarrow \text{Ar}^\cdot + \text{N}_2 \uparrow

  • Byproducts : Radical intermediates may dimerize or react with solvents .

  • Stability : Enhanced by methyl groups but remains sensitive to shock and temperature .

Mechanistic Insights

  • Electrochemical Deposition : Radical formation upon reduction facilitates covalent bonding to metal surfaces .

  • Nucleophilic Substitution : Methyl groups ortho to -N₂⁺ sterically hinder reactions, directing substitutions to para positions .

  • Coupling Selectivity : Electron-donating methyl groups enhance electrophilicity of the diazonium ion, favoring coupling with phenols/naphthols .

This compound’s versatility in substitution, coupling, and surface modification underscores its utility in organic synthesis and materials science. Experimental protocols emphasize controlled conditions to manage its inherent instability.

Scientific Research Applications

Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: It serves as a staining agent in histology and cytology to visualize cellular components.

    Medicine: It is investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: It is employed in the production of pigments, inks, and coatings.

Mechanism of Action

The mechanism by which Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)- exerts its effects involves the formation of azo bonds through coupling reactions. These bonds are responsible for the compound’s vibrant color and stability. The molecular targets include nucleophilic sites on phenols and amines, which facilitate the formation of azo compounds .

Comparison with Similar Compounds

Similar Compounds

  • Benzenediazonium chloride
  • Benzenediazonium sulfate
  • 2-Methylbenzenediazonium chloride

Uniqueness

Compared to similar compounds, Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable azo compounds with intense colors makes it particularly valuable in dye synthesis .

Biological Activity

Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)-, is a compound belonging to the class of azo compounds, which are characterized by the presence of the azo functional group (-N=N-). This compound has garnered interest in various fields of research due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the current understanding of the biological activity of this compound, supported by relevant data tables and case studies.

Overview of Azo Compounds

Azo compounds are widely recognized for their applications in dyeing and as intermediates in organic synthesis. However, their biological activities have become a focal point in medicinal chemistry. The presence of the azo linkage can influence the pharmacological properties of these compounds, making them potential candidates for drug development.

Antimicrobial Activity

Numerous studies have indicated that azo compounds exhibit significant antimicrobial properties. For instance, research has demonstrated that various azobenzene derivatives possess potent antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) values for several synthesized azo derivatives have been reported, showcasing their effectiveness against a range of pathogenic microorganisms.

CompoundMIC (mg/mL)Target Organism
Compound 4b (R = 4-OMe)0.0078Escherichia coli
Compound 4j (R = 4-NO2)0.125Enterobacter cloacae
Compound ASBn50-250Staphylococcus aureus

These findings suggest that modifications to the azo structure can enhance antimicrobial efficacy. For example, the introduction of electron-withdrawing groups such as nitro or halogens has been associated with increased activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of azo compounds has also been explored extensively. Studies have shown that certain azo derivatives can inhibit the growth of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable study evaluated several azo derivatives for their cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7) and prostate cancer (PC3). The results indicated significant cytotoxicity correlated with specific structural features:

CompoundCell LineIC50 (µM)
Compound 10cMCF75.0
Compound 10dK5623.5

The bis-derivatives containing phenylazo groups demonstrated particularly strong activity against MCF7 cells .

Antioxidant Activity

In addition to antimicrobial and anticancer properties, azo compounds have been investigated for their antioxidant capabilities. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases.

Research utilizing the DPPH assay has shown that certain azo derivatives exhibit significant free radical scavenging activity:

CompoundDPPH Scavenging Activity (%)
Compound 4e78%
Compound 4iv82%

These results indicate that structural modifications can enhance antioxidant activity, suggesting potential applications in health and nutrition .

Case Studies

  • Antimicrobial Efficacy : A study synthesized a series of aminothiazole-ligated azo derivatives and tested them against various bacterial strains. The results showed that compounds with specific substituents exhibited MIC values as low as 0.0078 mg mL0.0078\text{ mg mL}, indicating potent antibacterial activity .
  • Cytotoxicity Evaluation : A comprehensive evaluation of nine tautomeric azo hydrazone compounds revealed strong cytotoxicity against multiple cancer cell lines. Compounds were assessed using the SRB assay, highlighting their potential as anticancer agents .
  • Antioxidant Properties : In a study focusing on antioxidant activity, several newly synthesized azo compounds were tested for their ability to scavenge DPPH radicals. The findings suggested that these compounds could be developed further for therapeutic applications targeting oxidative stress .

Q & A

Q. What are the standard synthetic protocols for preparing Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)-, and how are intermediates characterized?

The compound is synthesized via diazotization of a substituted aniline derivative (e.g., 2-methyl-4-amino-substituted benzene) with NaNO₂ in acidic media (0–5°C), followed by coupling with a reactive phenol or aromatic amine. Key intermediates, such as diazonium salts, are stabilized at low temperatures and characterized via melting points, elemental analysis, and spectroscopic methods (FT-IR, UV-Vis, 1^1H-NMR) to confirm functional groups like azo (-N=N-) and diazonium (-N2+_2^+) . For example, IR spectra confirm C-N stretching (~1350 cm1^{-1}) and N=N stretching (~1450 cm1^{-1}), while UV-Vis data (λₐᵦₛ ~400–500 nm) indicate π→π* transitions in the azo chromophore .

Q. How are acidity constants (pKa) determined for phenolic and carboxylic protons in azo-dye derivatives of this compound?

pKa values are measured using UV-Vis titration in buffered solutions. Absorbance changes at specific wavelengths (e.g., λₘₐₓ for protonated vs. deprotonated forms) are plotted against pH to determine dissociation constants. For example, phenolic protons in similar compounds exhibit pKa ranges of 8–10, while carboxylic protons are more acidic (pKa ~2–4) . Hammett correlations may also be applied to predict substituent effects on acidity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound is a diazonium salt, which may decompose exothermically upon heating, releasing toxic NOₓ gases. Mutagenicity data (e.g., positive Ames test results) indicate it requires handling in fume hoods with personal protective equipment (gloves, lab coat). Storage at low temperatures (≤4°C) in dark conditions is recommended to prevent decomposition .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR or IR) for this compound be resolved during structural elucidation?

Contradictions may arise from tautomerism (e.g., azo-hydrazone tautomerism) or solvent effects. For NMR, deuterated solvents (DMSO-d₆, CDCl₃) and 2D techniques (COSY, HSQC) can clarify proton coupling and 13^{13}C assignments. IR discrepancies (e.g., shifts in N=N stretches) may result from crystallinity differences; KBr pellets vs. ATR-FTIR comparisons are advised. Computational methods (DFT calculations) can predict vibrational frequencies and NMR chemical shifts for validation .

Q. What strategies optimize crystallographic refinement for this compound when using SHELX or WinGX?

High-resolution data (≤1.0 Å) are critical for resolving azo-group geometry. In SHELXL, anisotropic displacement parameters (ADPs) for heavy atoms (e.g., sulfur or halogens) improve model accuracy. For twinned crystals, TWIN/BASF commands in SHELXL refine twin fractions. WinGX integration with ORTEP-3 aids in visualizing thermal ellipsoids and validating bond lengths/angles against CSD (Cambridge Structural Database) averages .

Q. How do substituent effects (e.g., methyl vs. methoxy groups) influence the compound’s reactivity in electrophilic substitution reactions?

Methyl groups act as ortho/para-directing electron donors, enhancing electrophilic coupling at specific positions. Methoxy groups, being stronger donors, increase reactivity but may sterically hinder coupling. Kinetic studies (e.g., stopped-flow UV-Vis) can quantify reaction rates, while Hammett σ⁺ values correlate substituent electronic effects with regioselectivity .

Q. What computational approaches predict the compound’s mutagenicity and environmental persistence?

QSAR (Quantitative Structure-Activity Relationship) models, such as TOPKAT or VEGA, use descriptors like logP, molecular weight, and electrophilic substructures (azo, diazonium) to predict toxicity. MD simulations assess stability in aqueous environments, while DFT calculations evaluate redox potentials for degradation pathways (e.g., azo bond cleavage) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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